![molecular formula C22H16N2O4 B14224562 N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide CAS No. 531492-72-5](/img/structure/B14224562.png)
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is an organic compound with the molecular formula C22H16N2O4. This compound features a benzamide group linked to a phenyl ring, which is further connected to an acryloyl group substituted with a nitrophenyl moiety. The presence of both nitro and acryloyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Acryloyl Intermediate: The acryloyl intermediate can be synthesized by reacting 2-nitrobenzaldehyde with an appropriate acryloyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The acryloyl intermediate is then coupled with 4-aminobenzamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Electrophiles such as halogens or nucleophiles like water in the presence of acids or bases.
Major Products Formed
Reduction: Formation of N-{4-[3-(2-Aminophenyl)acryloyl]phenyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of addition products such as halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The acryloyl group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Nitrophenyl)benzamide: Similar structure but lacks the acryloyl group.
N-(4-Aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-Methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is unique due to the presence of both nitro and acryloyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
531492-72-5 |
|---|---|
Formule moléculaire |
C22H16N2O4 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-[4-[3-(2-nitrophenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(15-12-16-6-4-5-9-20(16)24(27)28)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15H,(H,23,26) |
Clé InChI |
NNRDTMDCCMWUHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


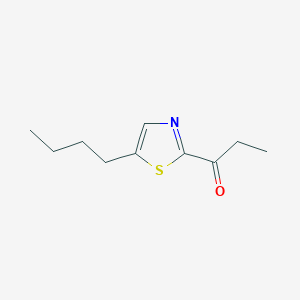
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
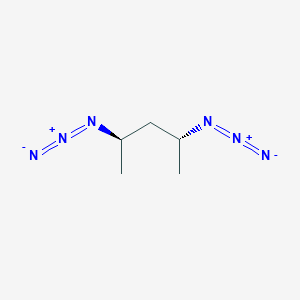
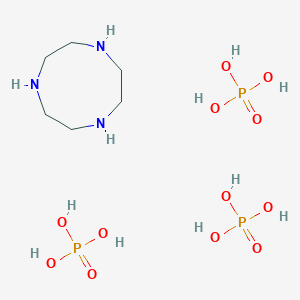
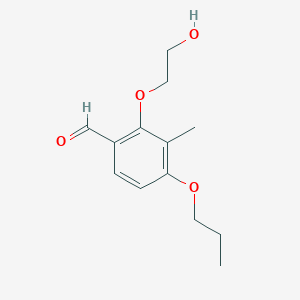
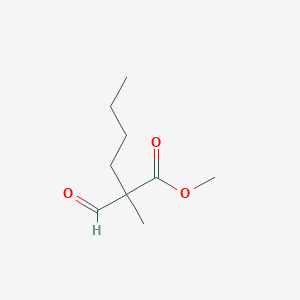
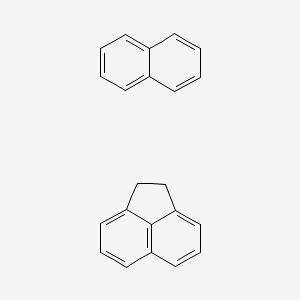
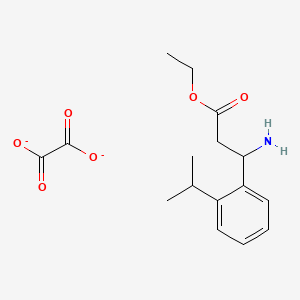
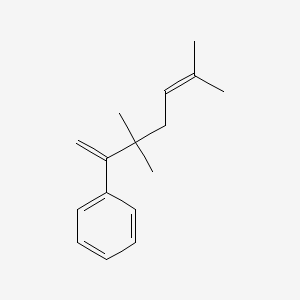
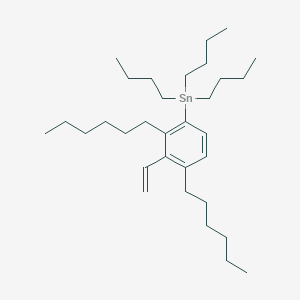
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
